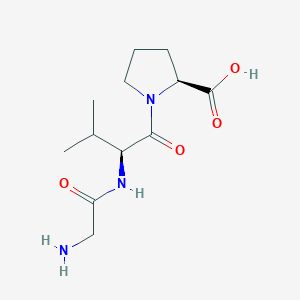

L-Proline, glycyl-L-valyl-

Description

Structure

3D Structure

Properties

CAS No. |

58872-43-8 |

|---|---|

Molecular Formula |

C12H21N3O4 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H21N3O4/c1-7(2)10(14-9(16)6-13)11(17)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,16)(H,18,19)/t8-,10-/m0/s1 |

InChI Key |

YGHSQRJSHKYUJY-WPRPVWTQSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycyl L Valyl L Proline and Its Analogues

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides on both small and large scales. Key to the success of this strategy is the optimization of coupling reagents and the judicious selection of protecting groups.

Optimization of Amino Acid Coupling Reagents

The formation of the peptide bond between glycine (B1666218), L-valine, and L-proline requires efficient activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amino group of the incoming amino acid. A variety of coupling reagents have been developed to achieve high yields and minimize side reactions, particularly racemization.

Research has shown that uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for such couplings, often providing superior results compared to traditional carbodiimide (B86325) methods. sigmaaldrich.com Phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also widely used due to their high coupling efficiency and low racemization risk. peptide.com

A comparative study of different coupling reagents in the synthesis of a model peptide containing a hindered amino acid revealed variations in yield and purity, highlighting the importance of reagent selection.

Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

| Coupling Reagent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| DCC/HOBt | 75 | 90 | Standard carbodiimide method; potential for Dicyclohexylurea (DCU) byproduct removal issues. |

| HBTU | 92 | 97 | Efficient coupling with minimal side reactions. |

| HATU | 95 | 98 | Highly efficient, especially for sterically hindered couplings. |

| PyBOP | 90 | 96 | Good performance with reduced risk of guanidinylation side reactions compared to uronium salts. |

Application and Evaluation of Protecting Group Chemistries

Protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and any reactive side chains of the amino acids during peptide synthesis. organic-chemistry.org The choice of protecting groups is dictated by their stability under coupling conditions and the ease of their selective removal. The two most common orthogonal protecting group strategies are the Boc/Bzl and Fmoc/tBu schemes.

In the context of Glycyl-L-valyl-L-proline synthesis in solution, a typical strategy would involve protecting the N-terminus of glycine with a temporary protecting group like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The C-terminus of proline would be protected as an ester, for example, a methyl or benzyl (B1604629) ester.

Common Protecting Groups in Solution-Phase Synthesis of Gly-Val-Pro

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| α-Amino (Glycine) | tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) |

| α-Amino (Glycine) | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF |

| Carboxyl (Proline) | Methyl ester | -OMe | Saponification (e.g., NaOH) |

| Carboxyl (Proline) | Benzyl ester | -OBzl | Hydrogenolysis (H2, Pd/C) |

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis, pioneered by R.B. Merrifield, has revolutionized the synthesis of peptides by immobilizing the growing peptide chain on a solid support, which simplifies the purification process to simple filtration and washing steps. peptide.com

Development of Efficient Protocols for Tripeptide Elongation

The synthesis of Glycyl-L-valyl-L-proline on a solid support typically starts with the C-terminal amino acid, proline, attached to a suitable resin. The choice of resin and linker is critical for the successful synthesis and cleavage of the final peptide. nih.govspringernature.com For the synthesis of a C-terminal proline peptide, a 2-chlorotrityl chloride (2-CTC) resin is often preferred to minimize diketopiperazine formation, a common side reaction with proline and glycine residues. sigmaaldrich.com

The elongation of the tripeptide chain follows a series of deprotection and coupling steps. Using the Fmoc/tBu strategy, the Fmoc group is removed from the resin-bound proline, followed by the coupling of Fmoc-Val-OH. After another deprotection step, Fmoc-Gly-OH is coupled to complete the tripeptide sequence. Each coupling step is typically driven by an excess of the protected amino acid and a coupling reagent like HBTU or HATU in the presence of a base such as diisopropylethylamine (DIPEA). luxembourg-bio.com

An optimized protocol for the manual solid-phase synthesis of a tripeptide like Gly-Val-Pro would involve careful monitoring of the completion of each coupling and deprotection step, for instance, using the Kaiser test.

Optimized SPPS Protocol for Gly-Val-Pro on 2-CTC Resin

| Step | Procedure | Reagents | Time |

|---|---|---|---|

| 1. Resin Swelling | Swell 2-CTC resin in DMF. | DMF | 1 hour |

| 2. Proline Loading | Couple Fmoc-Pro-OH to the resin. | Fmoc-Pro-OH, DIPEA in DCM | 2 hours |

| 3. Capping | Cap unreacted sites on the resin. | Methanol/DIPEA in DCM | 30 min |

| 4. Fmoc Deprotection | Remove Fmoc group from Proline. | 20% Piperidine in DMF | 2 x 10 min |

| 5. Valine Coupling | Couple Fmoc-Val-OH. | Fmoc-Val-OH, HBTU, DIPEA in DMF | 1 hour |

| 6. Fmoc Deprotection | Remove Fmoc group from Valine. | 20% Piperidine in DMF | 2 x 10 min |

| 7. Glycine Coupling | Couple Fmoc-Gly-OH. | Fmoc-Gly-OH, HBTU, DIPEA in DMF | 1 hour |

| 8. Final Fmoc Deprotection | Remove Fmoc group from Glycine. | 20% Piperidine in DMF | 2 x 10 min |

| 9. Cleavage | Cleave the tripeptide from the resin. | TFA/TIS/H2O (95:2.5:2.5) | 2 hours |

Adaptations for Macrocyclization of Glycyl-L-Valyl-L-Proline-Containing Peptides

Macrocyclization of peptides can enhance their conformational stability, receptor binding affinity, and metabolic stability. On-resin cyclization is an efficient strategy where the linear peptide is cyclized while still attached to the solid support. rsc.org

For a peptide containing the Glycyl-L-valyl-L-proline sequence, various macrocyclization strategies can be envisioned. One common approach is head-to-tail cyclization, where the N-terminal amino group of glycine is linked to the C-terminal carboxyl group. This requires the use of a linker that allows for cleavage of the side-chain protecting groups while the peptide remains attached to the resin, followed by an on-resin cyclization step and subsequent cleavage from the support.

Alternatively, side-chain to side-chain cyclization can be performed. For analogues of Glycyl-L-valyl-L-proline that incorporate amino acids with reactive side chains (e.g., Lys, Asp, Cys), a variety of chemistries can be employed for on-resin cyclization, such as lactam bridge formation or click chemistry. nih.govnih.gov

Chemoenzymatic Synthesis Approaches for Stereoselective Formation

Chemoenzymatic peptide synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. This approach can be particularly beneficial for avoiding racemization, a common side reaction in chemical peptide synthesis. scispace.com

The synthesis of Glycyl-L-valyl-L-proline can be approached using proteases as catalysts for peptide bond formation. These enzymes can be used in either a thermodynamically controlled (reverse proteolysis) or a kinetically controlled (transpeptidation) manner. In the kinetically controlled approach, an activated ester of the N-protected amino acid or peptide is used as the acyl donor, and the enzyme catalyzes its aminolysis by the amino component.

Proline-specific endopeptidases are a class of enzymes that have been investigated for their potential in peptide synthesis involving proline residues. nih.gov While proline itself can be a challenging residue for some proteases, engineered enzymes, often called "ligases," have been developed to improve the efficiency of peptide bond formation. For example, a mutant of proline-specific endopeptidase from Flavobacterium meningosepticum, where the catalytic serine is replaced by cysteine, has shown significantly increased peptide ligase activity. nih.gov

The chemoenzymatic synthesis of the Gly-Val-Pro sequence could proceed by the enzymatic coupling of Gly-Val-OEt with Pro-NH2, catalyzed by a suitable ligase. The stereoselectivity of the enzyme ensures the formation of the L-L dipeptide bond without racemization.

Purification and Isolation Methodologies for Peptidic Products

The purification and isolation of synthetic peptides such as Glycyl-L-Valyl-L-Proline are critical steps to ensure the final product is free from contaminants generated during synthesis. These impurities can include deletion peptides, truncated sequences, and by-products from the cleavage of protecting groups. bachem.com The standard and most widely adopted method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com

RP-HPLC separates the target peptide from impurities based on differences in hydrophobicity. bachem.com The crude peptide mixture, produced after solid-phase peptide synthesis (SPPS) and cleavage, is loaded onto a column packed with a non-polar stationary phase, typically C18-modified silica. The purification process involves a gradient elution system. Initially, polar contaminants are washed from the column using a highly aqueous mobile phase, often containing 0.1% trifluoroacetic acid (TFA). Subsequently, the concentration of an organic solvent, such as acetonitrile (B52724) (also containing 0.1% TFA), is gradually increased. bachem.com This progressive reduction in the polarity of the eluent causes compounds to elute from the column in order of increasing hydrophobicity. The target peptide, Glycyl-L-Valyl-L-Proline, is thus separated from more or less hydrophobic impurities. Detection is commonly performed using UV absorbance at 210–220 nm, which corresponds to the peptide bond. bachem.com Fractions are collected and analyzed for purity, often by analytical HPLC, before being pooled and lyophilized to obtain the purified peptide as a solid. bachem.com

For proline-containing peptides and their analogues, other chromatographic techniques can also be employed, sometimes in combination to achieve high purity. For instance, a strategy combining MCI gel column chromatography with high-speed counter-current chromatography was successfully used to isolate the peptide Val-Val-Tyr-Pro from a complex mixture. nih.gov This approach first used the MCI gel column for preliminary fractionation, followed by the more resolving counter-current chromatography for final purification, achieving a purity of 98.80%. nih.gov Hydrophilic Interaction Chromatography (HILIC) is another valuable technique, particularly for separating peptides based on polarity. elifesciences.org HILIC can effectively separate modified peptides, such as those with hydroxylated proline residues, from their unmodified counterparts, a separation that relies on the increased hydrophilicity imparted by the hydroxyl group. elifesciences.org

In some cases, multiple chromatographic steps are necessary. The purification of a proline-specific peptidase involved a multi-step process that included phenyl Sepharose hydrophobic interaction chromatography, followed by calcium phosphate (B84403) cellulose (B213188) and DEAE anion-exchange chromatography. nih.gov While the target was an enzyme and not the tripeptide itself, this demonstrates the principle of using orthogonal separation techniques to isolate specific proline-containing molecules from complex biological or synthetic mixtures.

After chromatographic purification, crystallization can be employed as a final step to obtain a highly pure, crystalline solid. The crystallization of peptides can be achieved through methods like slow solvent diffusion. For example, crystals of L-proline have been grown by the slow diffusion of diethyl ether into a saturated ethanol (B145695) solution of the amino acid. nih.gov Similarly, recrystallization of Glycyl-L-proline was achieved by the slow diffusion of ethanol into an aqueous solution, yielding crystals of a hemihydrate form. researchgate.net These methods rely on carefully controlling the solubility of the peptide to promote the formation of an ordered crystal lattice, which inherently excludes impurities.

The table below summarizes common techniques and their principles applicable to the purification of Glycyl-L-Valyl-L-Proline and related peptides.

Table 1. Summary of Purification and Isolation Techniques

| Methodology | Principle of Separation | Typical Application | Reference(s) |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. Non-polar stationary phase (e.g., C18) with a polar mobile phase gradient. | Standard method for purifying synthetic peptides from SPPS by-products like deletion or truncated sequences. | bachem.com |

| Hydrophilic Interaction Chromatography (HILIC) | Partitioning based on hydrophilicity. Polar stationary phase with a less polar mobile phase. | Separation of polar peptides and post-translationally modified peptides (e.g., hydroxylated proline). | elifesciences.org |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge via interactions with a charged stationary phase (anion or cation exchange). | Purification of peptides from charged impurities or separation of peptides with different isoelectric points. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support matrix, based on the differential solubility of compounds in two immiscible liquid phases. | Isolation of target peptides from complex mixtures, often used in combination with other chromatography methods. | nih.gov |

| Crystallization | Formation of a solid crystal lattice from a supersaturated solution, excluding impurities. | Final purification step to achieve very high purity and obtain a stable, crystalline solid product. | researchgate.net, nih.gov |

High Resolution Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of peptides, offering insights into the chemical environment of each atom. In the context of L-Proline, glycyl-L-valyl-, both ¹H and ¹³C NMR are pivotal.

¹H NMR spectra would reveal distinct signals for the protons of the glycine (B1666218), valine, and proline residues. The α-protons of each residue would appear in characteristic regions of the spectrum. The protons of the valine side chain (γ and β protons) would exhibit specific splitting patterns, providing information about their spatial arrangement. Similarly, the protons of the proline ring (α, β, γ, and δ protons) would show complex multiplets, which are sensitive to the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the valyl-proline peptide bond.

¹³C NMR spectroscopy provides crucial information for identifying the cis and trans conformations of the Xaa-Pro peptide bond. nih.gov The chemical shifts of the proline β-carbon (Cβ) and γ-carbon (Cγ) are particularly diagnostic. nih.govnih.gov A significant difference between the ¹³Cβ and ¹³Cγ chemical shifts is a reliable indicator of the peptide bond conformation. nih.gov

Below is an illustrative table of expected ¹³C NMR chemical shifts for the proline residue in a peptide, demonstrating the differences between the cis and trans isomers.

| Proline Carbon | Expected Chemical Shift (ppm) - trans isomer | Expected Chemical Shift (ppm) - cis isomer |

| Cα | ~61 | ~61 |

| Cβ | ~30 | ~32 |

| Cγ | ~25 | ~23 |

| Cδ | ~48 | ~49 |

| C' (Carbonyl) | ~174 | ~175 |

Note: These are representative values and can vary based on solvent and neighboring residues.

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the chemical bonds within the tripeptide. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups, confirming the peptide's structure.

Key vibrational bands for L-Proline, glycyl-L-valyl- would include:

Amide A band (~3300 cm⁻¹): Associated with the N-H stretching vibration of the peptide bonds.

Amide I band (~1650 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide backbone. This band is sensitive to the secondary structure of the peptide.

Amide II band (~1550 cm⁻¹): Arises from a combination of N-H bending and C-N stretching vibrations.

C-H stretching bands (~2850-3000 cm⁻¹): Corresponding to the aliphatic C-H bonds in the valine and proline side chains.

Advanced mass spectrometry techniques, such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), are essential for confirming the molecular weight of L-Proline, glycyl-L-valyl-. These methods ionize the peptide, allowing for the determination of its mass-to-charge ratio (m/z). The experimentally determined molecular weight would be compared to the calculated theoretical mass to verify the peptide's composition. Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide by inducing fragmentation and analyzing the resulting daughter ions.

Conformational Dynamics and Isomerization Studies

The conformational flexibility of peptides is critical to their biological function. For proline-containing peptides like L-Proline, glycyl-L-valyl-, a key aspect of their dynamics is the isomerization of the peptide bond preceding the proline residue.

Unlike most peptide bonds, which strongly favor the trans conformation, the Xaa-Pro peptide bond can exist in both cis and trans conformations in significant populations. nih.govsci-hub.se This is due to the cyclic nature of the proline side chain, which reduces the steric clash that disfavors the cis isomer in other amino acids. The energy barrier for the interconversion between the cis and trans isomers is approximately 13-20 kcal/mol, which can be a rate-limiting step in protein folding. sci-hub.se

The ratio of cis to trans isomers can be influenced by the polarity of the solvent, with nonpolar environments generally favoring the trans form. researchgate.net NMR spectroscopy is the primary tool for studying this equilibrium, as distinct sets of signals are often observed for the cis and trans conformers.

The identity of the amino acid residue preceding the proline (the "Xaa" in an Xaa-Pro sequence) has a significant impact on the cis-trans equilibrium. Bulky and aromatic side chains in the Xaa position are known to influence the isomerization rate. sci-hub.se For L-Proline, glycyl-L-valyl-, the preceding residue is L-valyl. Studies on similar peptides, such as Val-Pro sequences, have shown that the bulky side chain of valine can affect the rate of cis-trans interconversion. sci-hub.se

Environmental Effects on Peptide Conformational Preferences

The three-dimensional structure of the tripeptide Glycyl-L-Valyl-L-Proline is not static but exists as an ensemble of conformations in equilibrium. The preference for a particular conformation is highly sensitive to the surrounding environment, including the solvent, pH, and temperature. These factors can significantly alter the delicate balance of intramolecular and intermolecular forces that dictate the peptide's structure.

The polarity of the solvent plays a critical role in modulating the conformational landscape of peptides. In nonpolar solvents, intramolecular hydrogen bonds are more favorable, which can promote the formation of compact, folded structures like β-turns or helical conformations. Conversely, polar protic solvents like water can form hydrogen bonds with the peptide backbone, disrupting internal hydrogen bonds and favoring more extended conformations. For a peptide containing both hydrophobic (Valine, Proline) and a flexible (Glycine) residue, the solvent environment can influence the exposure of these residues. For instance, in an aqueous environment, the peptide may adopt a conformation that buries the hydrophobic side chains of Valine and Proline, while in a nonpolar solvent, a different arrangement might be preferred.

The pH of the solution influences the protonation state of the N-terminal amino group and the C-terminal carboxyl group. At physiological pH, these termini are typically ionized, forming a zwitterion. Changes in pH can alter these charges, thereby affecting electrostatic interactions within the peptide and with the solvent. These electrostatic changes can lead to significant shifts in conformational equilibria. For the Val-Pro peptide bond, pH has been shown to influence the cis-trans isomerization, with the trans isomer being more abundant when the N-terminal amino group is protonated.

Temperature also affects the conformational dynamics of the peptide. Increased temperature provides more thermal energy, allowing the peptide to overcome energy barriers and sample a wider range of conformations. This can lead to a shift from a single, well-defined structure to a more disordered, random coil state. In some cases, increasing temperature can induce transitions between different secondary structures, such as from an α-helix to a β-sheet-like structure, particularly when influenced by other factors like hydrophobic interactions.

| Environmental Factor | Effect on Glycyl-L-Valyl-L-Proline Conformation | Underlying Mechanism |

|---|---|---|

| Solvent Polarity | Shifts equilibrium between compact (e.g., β-turn, helix) and extended structures. | Competition for hydrogen bonding between peptide backbone and solvent molecules. Solvation of hydrophobic side chains. |

| pH | Alters the population of different conformers by changing the protonation state of termini. | Modification of intramolecular electrostatic interactions (repulsion/attraction) and interactions with the solvent. |

| Temperature | Increases conformational flexibility and can induce transitions between ordered and disordered states. | Provides thermal energy to overcome conformational energy barriers, leading to a broader distribution of accessible structures. |

X-ray Crystallography of Glycyl-L-Valyl-L-Proline Containing Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of molecules, including peptides. shuimubio.com The method involves crystallizing the molecule of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates can be determined. shuimubio.com

To date, a specific high-resolution crystal structure for the isolated tripeptide Glycyl-L-Valyl-L-Proline has not been deposited in major crystallographic databases. Obtaining a single crystal suitable for X-ray diffraction can be challenging for small, flexible peptides like this tripeptide. Their conformational flexibility can hinder the formation of a well-ordered crystal lattice.

However, crystallographic studies of proteins and larger peptides that contain the Gly-Val-Pro sequence provide valuable insights into its likely conformations. Furthermore, crystal structures of related peptides, such as the collagen model peptide (Pro-Pro-Gly)10, have been determined at high resolution. americanpeptidesociety.org These studies reveal detailed information about the backbone geometry, the puckering of the proline ring, and the hydration patterns around the peptide. americanpeptidesociety.org For instance, the structure of Glycyl-L-proline hemihydrate has been solved, revealing that one molecule in the asymmetric unit adopts a cis configuration at the peptide bond, while the other is in the trans configuration. This highlights the conformational possibilities that can be captured in the crystalline state.

Determination of Proline Ring Pucker and Backbone Dihedrals

The unique cyclic structure of the Proline residue imposes significant constraints on the peptide backbone. Its conformation is characterized by the puckering of the five-membered pyrrolidine ring and the dihedral angles of the backbone.

The proline ring is not planar and typically adopts one of two major puckered conformations, known as Cγ-endo (DOWN) or Cγ-exo (UP). This puckering is defined by the dihedral angle χ1 (N-Cα-Cβ-Cγ). The endo and exo puckers are correlated with the isomerization of the preceding peptide bond (in this case, the Val-Pro bond). Statistical analyses of protein structures have shown that a cis peptide bond preceding proline strongly favors a Cγ-endo (down) pucker. nih.govcreative-biostructure.com

The backbone conformation of a peptide is defined by a series of dihedral (torsion) angles. The key angles are:

Phi (φ): Rotation around the N-Cα bond.

Psi (ψ): Rotation around the Cα-C bond.

Omega (ω): Rotation around the peptide bond (C-N).

The ω angle of the peptide bond is typically planar and adopts either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. The trans form is strongly favored for most amino acid pairs due to steric hindrance. However, for X-Proline bonds, the energy difference between cis and trans is much smaller, and the cis conformation is significantly more populated than for other peptide bonds.

The allowed combinations of φ and ψ angles for each amino acid are visualized in a Ramachandran plot. Glycine, with only a hydrogen atom as its side chain, has much greater conformational freedom than other residues. Valine is more restricted due to its bulky side chain. Proline's φ angle is fixed at approximately -60° to -75° due to its cyclic nature. frontiersin.org

| Residue in Gly-Val-Pro | Dihedral Angle | Typical Values / Allowed Regions | Notes |

|---|---|---|---|

| Glycine (Gly) | φ (phi) | Broadly distributed across Ramachandran plot, including positive values. | High flexibility due to small hydrogen side chain. |

| ψ (psi) | Broadly distributed. | ||

| ω (omega) | ~180° (trans) | ||

| L-Valine (Val) | φ (phi) | Typically in the β-sheet region (approx. -140° to -110°). | Steric hindrance from the β-branched side chain restricts allowed conformations. |

| ψ (psi) | Typically in the β-sheet region (approx. +110° to +140°). | ||

| ω (omega) | ~180° (trans) | ||

| L-Proline (Pro) | φ (phi) | Restricted to approx. -75° to -60°. | The cyclic side chain severely restricts the φ angle. The Val-Pro peptide bond can adopt both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations. |

| ψ (psi) | Can vary, but is influenced by ring pucker. | ||

| ω (omega) | ~180° (trans) or ~0° (cis) |

Emerging High-Resolution Structural Biology Methods (e.g., Cryo-Electron Microscopy)

While X-ray crystallography remains a gold standard for atomic-resolution structural analysis, it is contingent on obtaining well-diffracting crystals. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary alternative, particularly for large protein complexes that are difficult to crystallize. americanpeptidesociety.org The standard single-particle analysis (SPA) approach in Cryo-EM, however, is generally not suitable for determining the structure of very small molecules like the tripeptide Glycyl-L-Valyl-L-Proline. The low molecular weight results in a poor signal-to-noise ratio in the images, making particle alignment and high-resolution 3D reconstruction extremely challenging. nih.gov

However, a specialized Cryo-EM technique known as Microcrystal Electron Diffraction (MicroED) is exceptionally well-suited for the structural determination of small molecules and peptides. escholarship.orgnih.gov MicroED is a diffraction technique that, like X-ray crystallography, requires crystalline samples. Its major advantage is the ability to use nanocrystals that are millions of times smaller than those required for X-ray diffraction. thermofisher.com This is because electrons interact much more strongly with matter than X-rays do. thermofisher.com

The MicroED workflow involves depositing nanocrystals of the peptide onto an electron microscopy grid, which is then flash-frozen. nih.gov A transmission electron microscope is used to collect electron diffraction data as the crystal is continuously rotated in the electron beam. escholarship.org This diffraction data can then be processed using established crystallographic software to determine the atomic-resolution structure. escholarship.org

MicroED has been successfully used to determine the ab initio structures of various peptides, often to resolutions exceeding that of typical X-ray structures. escholarship.org It has proven particularly powerful for analyzing amyloid-forming peptides and other small macromolecules that yield crystals too small for other methods. escholarship.orgucla.edu For a molecule like Glycyl-L-Valyl-L-Proline, which may be challenging to grow into large single crystals, MicroED represents a promising high-resolution structural biology method to determine its solid-state conformation. shuimubio.com Recently, Cryo-EM has also been successfully applied to resolve the structure of self-assembling tripeptide nanofibers at a resolution of 3.8 Å, demonstrating the growing capability of electron microscopy for short-peptide assemblies. nih.govacs.org

Computational Chemistry and Theoretical Modeling of Glycyl L Valyl L Proline

Ab Initio Molecular Orbital Calculations

Ab initio (from first principles) molecular orbital calculations are foundational in the quantum chemical analysis of peptides. These methods solve the electronic Schrödinger equation without empirical parameters, providing a detailed description of the electronic structure.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometries and energies of peptides like Glycyl-L-Valyl-L-Proline. DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. semanticscholar.orgmdpi.com

Research on amino acids and small peptides has demonstrated that DFT, often using hybrid functionals like B3LYP, can accurately predict molecular characteristics. austinpublishinggroup.comresearchgate.net For Glycyl-L-Valyl-L-Proline, DFT would be employed to calculate key electronic properties that dictate its stability and reactivity. These calculations provide optimized bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the peptide.

Table 1: Representative Electronic Properties Calculable via DFT for Glycyl-L-Valyl-L-Proline

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Total Ground State Energy | Indicates the overall stability of the molecule. Lower energy corresponds to higher stability. | B3LYP/6-31G(d,p) |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity. semanticscholar.org | B3LYP/6-31G(d,p) |

| Dipole Moment | Measures the polarity of the molecule, which influences its interaction with solvents and other molecules. | B3LYP/6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electrophilic and nucleophilic sites for potential chemical reactions. | B3LYP/6-31G(d,p) |

This table is illustrative of the types of data generated from DFT calculations on peptides.

The Hartree-Fock (HF) method is another cornerstone of ab initio calculations, providing a foundational approximation of the electronic wavefunction and energy. While computationally less intensive than DFT, it neglects electron correlation, which can be significant. HF calculations have been effectively used to investigate the core-level electronic structures of glycine (B1666218) and its oligomers. researchgate.net

For Glycyl-L-Valyl-L-Proline, an HF calculation would serve as a starting point, yielding initial geometries and molecular orbitals. To achieve higher accuracy, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) are employed. These methods systematically incorporate electron correlation, providing more precise energy and property predictions, which are crucial for creating benchmark data on peptide conformers. cuni.cz

Molecular Mechanics and Dynamics Simulations

While quantum methods provide detailed electronic information, they are computationally expensive for studying the dynamic behavior of peptides over time. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the conformational landscape and interactions with the environment.

The conformational flexibility of Glycyl-L-Valyl-L-Proline is significant, largely due to the unique properties of the proline residue. Proline's cyclic side chain restricts the main-chain dihedral angle φ and allows for cis-trans isomerization of the preceding peptide bond (Val-Pro in this case). nih.govnih.gov This isomerization is a key factor in protein folding and has a high rotational energy barrier.

Molecular dynamics simulations can map the potential energy surface of the tripeptide, identifying stable low-energy conformations and the transition pathways between them. cuni.czfu-berlin.de For peptides containing proline, simulations reveal that the energy difference between the cis and trans conformers of the X-Pro bond is relatively small, allowing both to be present in solution. nih.gov Techniques like metadynamics can be used to enhance sampling and overcome the high energy barriers associated with proline isomerization, allowing for a more complete exploration of the conformational space. fu-berlin.de

Table 2: Key Dihedral Angles Defining the Backbone Conformation of Glycyl-L-Valyl-L-Proline

| Residue | Dihedral Angle | Description | Typical Range (degrees) |

|---|---|---|---|

| Glycyl | ψ (Psi) | Rotation around the Cα-C' bond | -180 to +180 |

| L-Valyl | φ (Phi) | Rotation around the N-Cα bond | -180 to 0 |

| L-Valyl | ψ (Psi) | Rotation around the Cα-C' bond | -180 to +180 |

| L-Prolyl | ω (Omega) | Rotation around the Val-Pro peptide bond | ~0 (cis) or ~180 (trans) |

| L-Prolyl | φ (Phi) | Rotation around the N-Cα bond | ~ -60 (restricted by ring) |

| L-Prolyl | ψ (Psi) | Rotation around the Cα-C' bond | -180 to +180 |

This table outlines the principal degrees of freedom in the peptide's backbone, which are systematically explored in MD simulations. The proline ω angle is of particular interest due to its cis/trans isomerization. frontiersin.org

The biological activity of peptides is intrinsically linked to their behavior in an aqueous environment. MD simulations are instrumental in modeling the solvation of Glycyl-L-Valyl-L-Proline, detailing the interactions between the peptide and surrounding water molecules. These simulations can reveal the formation of hydrogen bonds, the structure of the hydration shell, and how the solvent influences conformational preferences. figshare.comnih.gov

Studies on proline-based peptides in various solutions show that co-solvents and ions can significantly impact peptide structure and dynamics. figshare.commdpi.comacs.orgacs.org For instance, proline as a co-solvent has been shown to stabilize helical structures and slow down folding kinetics by altering the peptide's hydration and inducing compaction. figshare.comnih.gov Similarly, different salts can shift the cis/trans equilibrium of the proline bond by preferentially interacting with one conformer over the other. mdpi.comacs.org Simulating Glycyl-L-Valyl-L-Proline in different solvent environments would clarify how its structure and flexibility are modulated by its surroundings.

Quantum Chemical Analysis of Peptide Bond Characteristics and Reactivity

Quantum chemical methods provide a precise description of the peptide bonds within Glycyl-L-Valyl-L-Proline, which are central to its chemical behavior. DFT calculations can be used to analyze the electronic properties of the amide bonds (Gly-Val and Val-Pro), offering insights into their stability, planarity, and susceptibility to hydrolysis. scirp.orgmdpi.commdpi.com

Analysis includes calculating parameters such as bond orders, bond lengths, and atomic charges on the carbonyl carbon and amide nitrogen. austinpublishinggroup.comscirp.org These parameters help quantify the double-bond character of the C-N bond, which is responsible for its rigidity and planarity. The reactivity of the peptide bond, for instance towards hydrolysis, can be investigated by modeling the reaction pathway and calculating the associated activation energy barriers. mdpi.com The unique nature of the Val-Pro bond, an imide bond, can be compared to the more typical Gly-Val amide bond to understand how the proline residue influences local electronic structure and reactivity.

Table 3: Typical Quantum Chemical Parameters for Peptide Bond Analysis

| Parameter | Description | Significance for Reactivity |

|---|---|---|

| C-N Bond Length | The distance between the carbonyl carbon and the amide nitrogen. | Shorter length indicates greater double-bond character and rigidity. |

| C-N Bond Order | A measure of the number of chemical bonds between the C and N atoms. | Values greater than 1 confirm partial double-bond character. Propensity for formation is linked to bond orders of reacting groups. scirp.org |

| Atomic Charges (qC, qN) | Partial charges on the carbonyl carbon and amide nitrogen atoms. | Indicates the polarity of the bond and susceptibility to nucleophilic attack on the carbon atom. |

| Activation Energy (ΔE#) | The energy barrier for a chemical reaction, such as peptide bond formation or hydrolysis. | A lower activation energy indicates a higher propensity for the reaction to occur. scirp.orgmdpi.com |

This table presents key descriptors obtained from quantum chemical calculations to characterize the peptide bonds in Glycyl-L-Valyl-L-Proline.

Computational Analysis of Glycyl-L-Valyl-L-Proline: Spectroscopic Predictions Remain Elusive

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting a range of molecular properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govresearchgate.net These theoretical approaches involve optimizing the molecular geometry of the peptide and then calculating its spectroscopic parameters. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to accurately predict NMR chemical shifts. nih.gov Similarly, ab initio calculations can provide detailed insights into the vibrational modes of peptides, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.govmdpi.com

The conformational flexibility of peptides, especially those containing proline, presents a significant challenge for theoretical modeling. nih.govnih.gov The proline residue can adopt different puckering conformations of its pyrrolidine (B122466) ring, and the peptide bonds preceding proline can exist in either cis or trans configurations. nih.govnih.gov A thorough computational study would necessitate the exploration of the potential energy surface to identify the most stable conformers of Glycyl-L-Valyl-L-Proline. The predicted spectroscopic data would then be a weighted average based on the Boltzmann population of these different conformations.

In the absence of dedicated research on Glycyl-L-Valyl-L-Proline, it is not possible to present detailed data tables of its theoretically predicted spectroscopic properties. The scientific community has yet to publish a comprehensive computational analysis of this specific tripeptide. Therefore, a detailed discussion and interpretation of its theoretical spectroscopic data remain an area for future research.

Molecular Recognition and Enzymatic Interactions

Investigation of Substrate Specificity for Related Enzymes

The enzymatic processing of proline-containing peptides is a specialized biological process. The unique rigid structure of the proline ring influences the conformation of the peptide backbone, requiring specific enzymes for hydrolysis.

Prolidase (EC 3.4.13.9), also known as X-Pro dipeptidase, is the primary enzyme responsible for the final steps of collagen degradation and the recycling of dietary and endogenous proteins. nih.gov It is unique in its ability to cleave the peptide bond preceding a C-terminal proline or hydroxyproline (B1673980) residue. nih.gov While direct studies on Gly-Val-Pro are limited, the enzyme's specificity has been extensively characterized using the substrate glycyl-L-proline (Gly-Pro). Prolidase belongs to the dipeptidase group and can cleave di- or tripeptides that feature a carboxyl-terminal proline. nih.gov The most specific substrate for prolidase is Gly-Pro. nih.govnbinno.com

The enzyme's activity is crucial in enterocytes for the hydrolysis of dietary proline-containing dipeptides. nih.gov The specificity of prolidase requires a substrate with free α-amino and α-carboxyl groups, the imido nitrogen within the peptide bond, and a specific size and conformation of the substituents on the imido nitrogen. semanticscholar.org For a tripeptide like Gly-Val-Pro, prolidase would be expected to act on the valyl-L-proline bond, but only after the N-terminal glycine (B1666218) has been cleaved by an aminopeptidase (B13392206), yielding the dipeptide Val-Pro. Studies on various dipeptides have shown that prolidase hydrolyzes Gly-Pro at a significantly higher rate than other X-Pro dipeptides, such as glycylhydroxy-L-proline, indicating a high degree of specificity influenced by the structure of the pyrrolidine (B122466) ring. semanticscholar.org

Dipeptidase activity towards Gly-Pro has been identified in the small intestine, contributing to the hydrolysis of peptides that are resistant to other peptidases. nih.gov This activity is a key component of protein absorption.

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins or peptides. For a tripeptide such as Gly-Val-Pro, an aminopeptidase would be responsible for the initial cleavage of glycine, releasing it and the dipeptide L-valyl-L-proline. This resulting dipeptide could then serve as a substrate for prolidase. Prolyl aminopeptidases are a specific class that cleaves N-terminal proline residues, but other general aminopeptidases can process peptides with N-terminal glycine. researchgate.net

L-amino acid amidases, such as L-proline amide hydrolase (EC 3.5.1.101), are enzymes that hydrolyze L-amino acid amides. mdpi.comresearchgate.net These enzymes are highly similar to prolyl aminopeptidases but act on a different type of substrate (amino acid amides rather than peptides) and therefore would not be directly involved in the cleavage of the peptide bonds within Gly-Val-Pro. mdpi.comresearchgate.net

Mechanisms of Peptide Transport Systems

The absorption of small peptides like Gly-Val-Pro from the intestine and their reabsorption in the kidney are mediated by specialized peptide transport systems. These systems are crucial for protein nutrition.

The transport of proline-containing peptides has been characterized using purified brush border membrane vesicles from the small intestine and renal cortex. nih.gov Studies using the model dipeptide Gly-Pro demonstrate that transport occurs largely as the intact peptide into an osmotically reactive intravesicular space, with minimal binding to the membrane surface. nih.govnih.gov

This transport system is a carrier-mediated process that is notably independent of a sodium gradient, distinguishing it from many amino acid transport systems. nih.govnih.gov While Na+ stimulates the transport of free amino acids like glycine and proline, it does not affect the transport of Gly-Pro. nih.govnih.gov The transport is, however, inhibited by other dipeptides and tripeptides, indicating a shared transport mechanism with broad substrate specificity for small peptides. nih.govnih.gov The kinetic properties of this transport system are similar in both intestinal and renal tissues. nih.gov

| Parameter | Intestinal Brush Border Vesicles | Renal Brush Border Vesicles |

| Affinity Constant (Kt) | 0.9 mM | 1.1 mM |

| Maximal Velocity (Vmax) | 1.53 ± 0.07 nmol/mg protein/0.5 min* | Not specified |

| Na+ Gradient Dependence | Independent | Independent |

Note: Vmax value is for human intestinal brush border membrane vesicles. nih.gov Table based on data from references nih.gov and nih.gov.

The primary transporter responsible for the uptake of di- and tripeptides in the intestine is the Peptide Transporter 1 (PEPT1). nih.gov PEPT1 is a high-capacity, low-affinity, proton-coupled cotransporter. nih.gov Its broad substrate specificity allows it to transport a vast number of different di- and tripeptides resulting from protein digestion.

The transport of Gly-Pro, and by extension other small peptides like Gly-Val-Pro, is consistent with the characteristics of PEPT1-mediated transport. The Na+-independent nature of Gly-Pro transport observed in brush border vesicles is a hallmark of the proton-coupled mechanism of PEPT1. nih.govnih.gov The function of PEPT1 is critically dependent on a transmembrane proton gradient, which provides the driving force for peptide uptake into enterocytes. nih.gov The observation that tripeptides can inhibit the transport of dipeptides like Gly-Pro further supports the role of a common transporter like PEPT1, which accommodates both types of small peptides. nih.gov

Ligand Binding and Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is valuable for investigating the binding modes and affinities between peptides and their target enzymes or transporters.

Modulation of Cellular Signaling Pathways by Proline-Containing Peptides

The ability of proline-containing peptides to modulate cellular signaling pathways is a growing area of research. While direct evidence for L-Proline, glycyl-L-valyl- is not available, studies on similar peptides provide a framework for its potential activities.

L-proline itself has been shown to act as a weak agonist at strychnine-sensitive glycine receptors and at both NMDA and non-NMDA glutamate (B1630785) receptors in cultured rat dorsal horn neurons. nih.gov This suggests that free proline can have a direct impact on neuronal signaling.

Peptides containing proline, often referred to as "glyprolines" when they contain glycine-proline or proline-glycine sequences, have demonstrated a range of biological activities, including neuroprotective effects. nih.gov For example, the tripeptide Gly-Pro-Glu, derived from insulin-like growth factor-1 (IGF-1), has been found to be a weak NMDA receptor agonist.

A fish collagen peptide containing the sequence Gly-Pro-Val-Gly-Pro-Ser has been shown to ameliorate skin photoaging by modulating several signaling pathways. nih.gov In in vitro and in vivo models, this peptide was found to down-regulate the protein expression of the c-Jun N-terminal kinase (JNK), c-Fos, and c-Jun pathways, which are involved in inflammation and matrix degradation. nih.gov Concurrently, it up-regulated the transforming growth factor-β (TGF-β) receptor I, collagen type I, and procollagen (B1174764) type I pathways, which are crucial for collagen synthesis and tissue repair. nih.gov

The chemotactic activity of the elastin-derived peptide VGVAPG is a clear example of how a proline-containing peptide can modulate cellular signaling. rupress.org By binding to the elastin (B1584352) receptor complex, VGVAPG initiates a signaling cascade that leads to the directed migration of fibroblasts and monocytes to sites of injury, a critical process in wound healing. rupress.org

| Peptide/Compound | Signaling Pathway | Observed Effect | Cell/Tissue Type |

|---|---|---|---|

| L-Proline | Glutamate and Glycine Receptor Signaling | Weak agonism | Rat dorsal horn neurons nih.gov |

| Gly-Pro-Val-Gly-Pro-Ser | JNK/c-Fos/c-Jun Pathway | Down-regulation | Skin photoaging models nih.gov |

| Gly-Pro-Val-Gly-Pro-Ser | TGF-β Signaling Pathway | Up-regulation | Skin photoaging models nih.gov |

| Val-Gly-Val-Ala-Pro-Gly (VGVAPG) | Chemotaxis Signaling | Induction of cell migration | Fibroblasts and monocytes rupress.org |

Biological and Biochemical Roles of Glycyl L Valyl L Proline Motifs in Cellular Systems

Involvement in Collagen Metabolism and Turnover Dynamics

Glycyl-L-Valyl-L-Proline motifs are integral to the structure of collagen, the most abundant protein in animals, which is essential for the integrity of connective tissues. nih.gov Collagen's unique triple helix structure is heavily dependent on the high content of glycine (B1666218) and proline, with these two amino acids, along with hydroxyproline (B1673980), accounting for approximately 57% of its total amino acid residues. nih.gov

The metabolism of collagen is a continuous process of synthesis and degradation, crucial for tissue maintenance, repair, and remodeling. During collagen turnover, existing collagen fibers are broken down by enzymes, releasing smaller peptides, including tripeptides like Glycyl-L-Valyl-L-Proline, into the cellular environment. These peptides can be further broken down, and their constituent amino acids can be recycled for the synthesis of new collagen molecules and other proteins. caldic.com The availability of proline, in particular, is a critical factor in the rate of collagen biosynthesis. researchgate.net In fibroblasts, the primary cells responsible for collagen production, a diminished supply of proline precursors can impair the synthesis of new collagen. nih.gov

A critical step in the maturation of collagen is the post-translational hydroxylation of proline residues to form hydroxyproline. This reaction is catalyzed by the enzyme prolyl hydroxylase and is vital for the stability of the collagen triple helix. nih.gov The degradation of mature collagen releases free hydroxyproline and hydroxyproline-containing peptides. These degradation products are not merely waste; they can participate in regulatory feedback loops.

Recent findings suggest a link between the products of collagen turnover and cellular signaling pathways. For instance, an accumulation of hydroxyproline has been shown to increase the levels of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.gov HIF-1α is a transcription factor that plays a role in cellular responses to low oxygen but is also implicated in collagen synthesis. This suggests that a high rate of collagen degradation, which would release proline-containing peptides and free hydroxyproline, could create a feedback mechanism that influences the expression of genes involved in matrix synthesis and remodeling. nih.gov

Contribution to Cellular Metabolic Pathways

Once a tripeptide such as Glycyl-L-Valyl-L-Proline is taken up by a cell or released intracellularly from protein degradation, it is typically hydrolyzed by peptidases into its individual amino acids: glycine, L-valine, and L-proline. While glycine and valine enter their respective metabolic pathways, the catabolism of L-proline is particularly significant due to its direct links to cellular energy production and redox balance.

The catabolism of proline is a two-step enzymatic process that occurs in the mitochondria and converts proline to glutamate (B1630785). nih.gov The first and rate-limiting step is the oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C). researchgate.net This reaction is catalyzed by the flavoenzyme Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). nih.gov P5C is then subsequently oxidized to glutamate by the enzyme P5C dehydrogenase (P5CDH). nih.gov In many bacteria, these two enzymes are fused into a single bifunctional protein called Proline Utilization A (PutA). researchgate.net The activity of PRODH is a key regulatory point in proline metabolism and is influenced by cellular stress conditions and the availability of substrates like glucose. nih.gov

| Enzyme/Intermediate | Role in Proline Catabolism |

| L-Proline | The initial substrate derived from the tripeptide. |

| Proline Dehydrogenase (PRODH/POX) | Catalyzes the first, rate-limiting step of proline oxidation. |

| Δ¹-pyrroline-5-carboxylate (P5C) | The intermediate product of the PRODH reaction. |

| P5C Dehydrogenase (P5CDH) | Catalyzes the final step, converting P5C to Glutamate. |

| L-Glutamate | The final product, which can enter the Krebs cycle. |

Proline metabolism is intrinsically linked to the cell's energy and redox status. nih.gov The PRODH-catalyzed oxidation of proline is coupled to the mitochondrial electron transport chain. PRODH transfers electrons from proline directly to the electron transport chain, contributing to the generation of ATP. nih.gov This positions proline as an important energy source for cells, particularly under conditions of nutrient stress. frontiersin.orgnih.gov

This process also has significant implications for cellular redox homeostasis. The transfer of electrons during proline oxidation can lead to the production of reactive oxygen species (ROS) as a byproduct. nih.gov Therefore, proline catabolism can influence redox signaling and oxidative stress levels within the cell. The interconversion of proline and P5C forms a "proline cycle," which can function as a redox shuttle, transferring reducing equivalents between cellular compartments and helping to buffer the cellular redox state (e.g., the NADP+/NADPH ratio). nih.govconsensus.appresearchgate.net This dual role in both energy production and redox modulation underscores the importance of proline metabolism in maintaining cellular health. nih.govnih.gov

Influence on Extracellular Matrix Remodeling Processes

The extracellular matrix (ECM) is a dynamic network of proteins and other macromolecules that undergoes constant remodeling. Fibroblasts are key players in this process, responsible for both synthesizing and degrading ECM components like collagen. researchgate.net The breakdown of collagen during remodeling releases a variety of small peptides, known as matrikines, which are not inert byproducts but can function as potent signaling molecules.

While the specific signaling role of Glycyl-L-Valyl-L-Proline has not been extensively characterized, studies on other collagen-derived peptides provide a strong precedent. For example, the tripeptide Proline-Glycine-Proline (PGP), also derived from collagen breakdown, has been shown to act as a chemoattractant for neutrophils and can inhibit the proliferation and migration of keratinocytes. nih.gov This demonstrates that small peptide fragments from the ECM can directly regulate the behavior of cells involved in tissue repair and inflammation. It is plausible that Glycyl-L-Valyl-L-Proline or similar peptides could exert analogous effects, influencing fibroblast activity, inflammation, or other aspects of tissue homeostasis and remodeling.

Regulatory Functions in Cell Behavior and Growth Regulation

The availability of proline, which can be supplied by the breakdown of peptides like Glycyl-L-Valyl-L-Proline, can be a limiting factor for cell growth. Certain types of cells, including embryonic stem cells and various cancer cells, have a high demand for proline to support rapid proliferation and protein synthesis. frontiersin.org

Beyond its role as a metabolic substrate, proline and proline-containing peptides can modulate cell signaling pathways. frontiersin.org The metabolic flux through the proline pathway can impact broader cellular networks, including the Krebs cycle and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net As discussed previously, collagen-derived peptides can act as signaling molecules, influencing cell migration and proliferation. nih.gov Therefore, the release of Glycyl-L-Valyl-L-Proline during ECM turnover could serve as a local environmental cue that helps regulate cell behavior and growth, contributing to the complex orchestration of tissue maintenance and response to injury.

Occurrence and Functional Significance in Natural Peptide Sequences and Proteins

Glycine, the smallest amino acid, provides flexibility to peptide chains. Valine is a hydrophobic amino acid that contributes to protein folding and stability. Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imposes significant conformational constraints on the polypeptide backbone, often inducing turns and disrupting regular secondary structures like alpha-helices and beta-sheets. researchgate.netresearchgate.net This combination of flexibility and constrained geometry suggests that the GVP motif can play a role in creating specific three-dimensional structures within proteins, which are crucial for their function.

One notable example of a GVP-containing sequence is found in fish collagen peptides. Specifically, the hexapeptide Gly-Pro-Val-Gly-Pro-Ser has been identified in low molecular weight fish collagen derived from Oreochromis niloticus. nih.govresearchgate.netnih.gov Research has shown that supplementation with fish collagen containing this peptide can improve skin moisture and reduce wrinkles in photoaging models. nih.govresearchgate.netnih.gov The bioactive properties are attributed to the ability of these peptides to ameliorate oxidative stress and regulate pro-inflammatory factors. nih.govresearchgate.netnih.gov

The functional significance of sequences similar to GVP is prominently illustrated by the repeating peptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) found in elastin (B1584352), a key protein of the extracellular matrix. nih.govnih.gov This elastin-derived peptide is known to be chemotactic for fibroblasts and monocytes, playing a role in cell signaling, tissue repair, and attracting cells to sites of injury. nih.govnih.gov The presence of the Val-Gly and Pro-Gly pairings within this sequence highlights the importance of these amino acid combinations in conferring biological activity related to cell migration and matrix remodeling.

While direct evidence for the widespread occurrence and function of the GVP tripeptide as an independent motif is limited, its incorporation into these larger bioactive peptides underscores its potential role in protein structure and function. The structural characteristics imparted by glycine and proline, combined with the hydrophobic nature of valine, suggest that the GVP motif is well-suited to participate in protein-protein interactions and to form specific structural features that are essential for the biological activities of the proteins in which it is found.

Design and Application of Glycyl L Valyl L Proline Peptidomimetics

Scaffold Design for Development of Bioactive Molecules

The rational design of peptidomimetic scaffolds is fundamental to replicating the bioactive conformation of the Glycyl-L-Valyl-L-Proline sequence while introducing favorable drug-like properties. The primary goal is to create a core structure that correctly orients the side chains of glycine (B1666218), valine, and proline to facilitate effective interaction with biological targets.

A variety of scaffold designs have been explored in the broader field of peptidomimetics, which can be adapted for GVP mimetics. These include:

Beta-Turn Mimetics: The Proline residue in the GVP sequence often induces a β-turn conformation. Scaffolds that stabilize this turn, such as those incorporating constrained cyclic structures or non-natural amino acids, are of particular interest.

Heterocyclic Scaffolds: Introducing heterocyclic rings (e.g., benzodiazepines, piperazines) can provide a rigid framework that mimics the peptide backbone. These scaffolds can be functionalized to present the necessary pharmacophoric groups in the correct spatial arrangement.

Aza-peptides: In these scaffolds, one or more α-carbon atoms in the peptide backbone are replaced by a nitrogen atom. This modification alters the conformational preferences and can enhance resistance to proteolysis.

Peptoids: N-substituted glycine oligomers, or peptoids, offer a flexible and synthetically accessible scaffold. The side chains are attached to the backbone nitrogen atoms, which imparts proteolytic resistance and allows for a high degree of chemical diversity.

The choice of scaffold is critical and is often guided by the specific biological target and the desired therapeutic outcome.

Table 1: Comparison of Peptidomimetic Scaffolds

| Scaffold Type | Key Features | Potential Advantages for GVP Mimetics |

| Beta-Turn Mimetics | Constrained cyclic structures, non-natural amino acids | Stabilizes the natural conformation induced by proline. |

| Heterocyclic Scaffolds | Rigid, functionalizable core | Provides a stable platform for precise side-chain orientation. |

| Aza-peptides | Nitrogen substitution in the backbone | Enhances proteolytic stability and alters conformation. |

| Peptoids | N-substituted glycine oligomers | High chemical diversity, proteolytic resistance, synthetic accessibility. |

Strategies for Enhancing Metabolic Stability and Membrane Translocation Efficiency

A major hurdle for peptide-based therapeutics is their rapid degradation by proteases and poor permeability across cell membranes. Several strategies are employed to enhance the metabolic stability and membrane translocation of Glycyl-L-Valyl-L-Proline peptidomimetics. mdpi.comnih.gov

Enhancing Metabolic Stability:

N- and C-Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can block the action of exopeptidases. frontiersin.org

Incorporation of D-Amino Acids: Replacing one or more of the natural L-amino acids with their D-isomers can render the peptide bonds resistant to cleavage by most endogenous proteases. nih.gov

Amide Bond Isosteres: Replacing the scissile amide bond with non-natural linkers (e.g., thioamides, esters, reduced amides) can prevent enzymatic recognition and hydrolysis.

Cyclization: Constraining the peptide in a cyclic conformation can reduce its susceptibility to proteolysis by limiting its flexibility and recognition by proteases. mdpi.comnih.gov

Improving Membrane Translocation:

Lipidation: Attaching a lipid moiety to the peptidomimetic can increase its hydrophobicity, facilitating passive diffusion across the lipid bilayer of cell membranes.

Cell-Penetrating Peptides (CPPs): Conjugating the GVP peptidomimetic to a known CPP, such as a poly-arginine sequence, can actively transport the molecule across the cell membrane.

Intramolecular Hydrogen Bonding: Designing the peptidomimetic to adopt a conformation that masks polar groups through intramolecular hydrogen bonding can reduce the energy barrier for membrane passage.

These strategies can be used in combination to achieve the desired pharmacokinetic profile for a given therapeutic application.

Engineering of Peptidomimetics to Mimic Specific Biological Activities

The Glycyl-L-Valyl-L-Proline sequence is a key recognition motif in various biological processes. Engineering peptidomimetics to mimic these activities is a central goal of their development.

One of the most significant roles of the GVP sequence is in the structure of collagen. Collagen is the most abundant protein in mammals and provides structural integrity to tissues. The repeating Gly-X-Y triplets (where Y is often Proline) are essential for the formation of the collagen triple helix. Peptidomimetics that mimic this structure can have applications in tissue engineering and promoting wound healing.

For instance, the Gly-Val-Pro motif has been identified as a component in peptides that can enhance the structure and stability of larger peptide assemblies through the formation of hydrogen bonds. nih.gov The proline residue, in particular, contributes to the structural integrity through nonpolar interactions. frontiersin.org

Construction and Screening of Peptidomimetic Libraries for Research Target Identification

To discover novel bioactive molecules and identify new therapeutic targets, large libraries of Glycyl-L-Valyl-L-Proline peptidomimetics can be constructed and screened. researchgate.net

Library Construction:

Combinatorial chemistry is a powerful tool for generating large numbers of diverse peptidomimetics. nih.gov This can be achieved through solid-phase synthesis, where a common scaffold is systematically modified with a variety of building blocks representing different side chains or functional groups. acs.org The use of split-and-pool synthesis techniques allows for the rapid generation of vast libraries.

Screening Methods:

Once a library is constructed, it can be screened against a biological target of interest to identify "hits"—molecules that exhibit the desired activity. Common screening techniques include:

High-Throughput Screening (HTS): Automated assays that can rapidly test thousands of compounds for their ability to bind to a receptor, inhibit an enzyme, or elicit a cellular response.

Phage Display: A technique where the peptidomimetic library is genetically fused to a coat protein of a bacteriophage. Phages displaying peptidomimetics that bind to the target can be isolated and identified.

Affinity Chromatography: The target molecule is immobilized on a solid support, and the peptidomimetic library is passed over it. Molecules that bind to the target are retained and can be subsequently eluted and characterized. researchgate.net

The hits identified from these screens can then be further optimized through medicinal chemistry to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the primary biochemical roles of L-proline and glycyl-L-valyl moieties in cellular systems, and how do these influence metabolic study design?

L-proline serves as a critical component in collagen synthesis, redox balance, and osmotic regulation, while glycyl-L-valyl sequences contribute to peptide stability and protein folding. In metabolic studies, researchers should prioritize assays measuring proline dehydrogenase (PRODH) activity and transport kinetics, as L-proline degradation is glucose-sensitive (e.g., 2-fold upregulation under glucose depletion) . For glycyl-L-valyl peptides, circular dichroism (CD) spectroscopy can assess structural stability under varying pH/temperature .

Q. What are the recommended protocols for synthesizing glycyl-L-valyl-L-proline-containing peptides, and what catalysts improve yield?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard. L-proline can act as a green catalyst in one-pot reactions for urea derivatives (e.g., 100°C in toluene, yielding >80% for diphenylurea) . Optimize coupling steps with HOBt/DIC activation and characterize products via HPLC-MS .

Q. How should researchers safely handle and store glycyl-L-valyl and L-proline derivatives in laboratory settings?

Store lyophilized peptides at -20°C in airtight containers to prevent hydrolysis. For L-proline solutions, maintain pH 6–7 to avoid racemization. Use PPE (gloves, goggles) during handling, as glycyl-L-valyl decomposition may release nitrogen oxides .

Q. Which analytical techniques are most effective for quantifying L-proline and glycyl-L-valyl in complex biological matrices?

Reverse-phase HPLC with pre-column derivatization (e.g., ninhydrin) enhances sensitivity for L-proline . For glycyl-L-valyl peptides, LC-ESI-MS/MS provides accurate quantification in tissue homogenates, with LOQs <10 nM .

Advanced Research Questions

Q. How can conflicting kinetic data on L-proline transport in Trypanosoma brucei be resolved, and what methodologies validate transporter specificity?

Discrepancies in reported Km values (e.g., 19 µM vs. 310 µM in T. cruzi) arise from assay conditions (e.g., 30-second uptake vs. steady-state). Use RNAi knockdown of TbAAT genes combined with radiolabeled ([<sup>3</sup>H]) L-proline uptake assays to isolate transporter-specific activity . Competitive inhibition assays with L-alanine/L-cysteine further clarify substrate specificity .

Q. What experimental designs address contradictions in proline dehydrogenase (PRODH) activity under variable glucose conditions?

Contradictory PRODH activation (e.g., 2-fold vs. 3-fold upregulation) may reflect cell-type-specific glucose sensing. Employ glucose titration assays (0–10 mM) with synchronized T. brucei procyclic forms, measuring PRODH activity via cytochrome c reductase-coupled spectrophotometry . Include oligomycin controls to confirm energy dependence .

Q. How do L-proline structural analogs (e.g., cis-4-hydroxy-L-proline) inhibit collagen synthesis, and what pharmacological models validate efficacy?

Cis-4-hydroxy-L-proline competitively inhibits prolyl hydroxylase, disrupting collagen triple-helix formation. Use siRNA silencing of P4HA1 in human fibroblasts paired with LC-MS collagen profiling. Validate in vivo via zebrafish models with CRISPR-edited prodh genes, monitoring fin regeneration .

Q. What statistical frameworks are optimal for analyzing L-proline’s neurobiological effects across multiple treatment groups?

For multi-group comparisons (e.g., GABA-ergic transmission assays in Prodh<sup>-/-</sup> mice), apply Dunnett’s test to compare treatments against a control. Use mixed-effects models to account for intra-subject variability in EEG gamma-oscillation data .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.